NCX 470 is a novel compound designed for potential use in glaucoma research. It is a hybrid molecule, combining the prostaglandin F2α (PGF2α) analog bimatoprost with a nitric oxide (NO)-donating moiety. This dual-acting design aims to enhance the intraocular pressure (IOP)-lowering effects by leveraging the mechanisms of both components.
Studies in non-human primates (NHP) and 3D human trabecular meshwork/Schlemm's canal (HTM/HSC) constructs have demonstrated that NCX 470 increases outflow facility, further supporting the role of both uveoscleral and conventional outflow pathways in its IOP-lowering action.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: